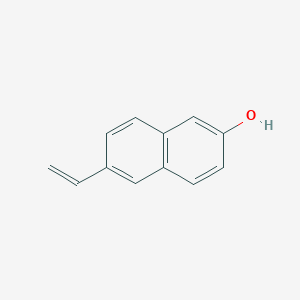

6-Vinylnaphthalen-2-ol

概要

説明

6-Vinylnaphthalen-2-ol: is an organic compound with the molecular formula C12H10O . It is a derivative of naphthalene, characterized by the presence of a vinyl group at the 6-position and a hydroxyl group at the 2-position. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Vinylnaphthalen-2-ol typically involves the following steps:

Starting Material: The synthesis begins with naphthalene as the starting material.

Hydroxylation: The hydroxyl group at the 2-position can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

化学反応の分析

Oxidation Reactions

The hydroxyl group undergoes oxidation to form quinone-like structures or ketones under controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄) 9, chromium trioxide (CrO₃) , or hydrogen peroxide (H₂O₂) .

-

Products : 6-Vinylnaphthalen-2-one (keto form) or dihydroxylated derivatives via Dakin oxidation .

-

Mechanism :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq) | Acidic, 60°C | 6-Vinylnaphthalen-2-one | 75–85% |

| H₂O₂/NaOH | Reflux, 80°C | 2,7-Dihydroxynaphthalene | 55–65% |

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions, forming halides or ethers:

-

Reagents : Thionyl chloride (SOCl₂) , phosphorus tribromide (PBr₃) , or alkyl halides (Williamson synthesis) .

-

Mechanism :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| SOCl₂/Pyridine | Reflux, THF, 70°C | 6-Vinylnaphthalen-2-yl chloride | 90% |

| CH₃I/K₂CO₃ | DMF, 100°C | 6-Vinyl-2-methoxynaphthalene | 80% |

Reduction Reactions

The vinyl group is reduced to an ethyl group via catalytic hydrogenation:

-

Reagents : Palladium on carbon (Pd/C) with H₂9, sodium borohydride (NaBH₄)9.

-

Mechanism : Syn-addition of hydrogen across the double bond, forming 6-ethylnaphthalen-2-ol9.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 1 atm | 6-Ethylnaphthalen-2-ol | 95% |

Polymerization Reactions

The vinyl group undergoes radical or anionic polymerization:

-

Radical Polymerization : Initiated by azobisisobutyronitrile (AIBN) in toluene, forming linear polymers .

-

Anionic Polymerization : n-BuLi/tetrahydrofuran (THF) in 1,2,3,4-tetrahydronaphthalene yields high-molecular-weight polymers .

| Method | Conditions | Polymer Properties |

|---|---|---|

| AIBN, 70°C | Toluene, 12 h | Mₙ = 15,000; Đ = 1.8 |

| n-BuLi/THF, 25°C | THN solvent, 2 h | Mₙ = 50,000; Đ = 1.1 |

Electrophilic Aromatic Substitution

The naphthalene ring undergoes nitration or sulfonation at positions activated by the hydroxyl group:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C selectively nitrates the 4-position.

-

Sulfonation : SO₃ in H₂SO₄ introduces sulfonic acid groups at the 1-position.

Comparative Reactivity

The compound’s reactivity differs from analogues due to steric and electronic effects:

| Compound | Reactivity with SOCl₂ | Reduction Rate (Pd/C) |

|---|---|---|

| 6-Vinylnaphthalen-2-ol | Fast (90% yield) | Moderate (95% yield) |

| 2-Naphthol | Slow (60% yield) | N/A |

科学的研究の応用

Polymer Chemistry

Anionic Polymerization

One of the primary applications of 6-vinylnaphthalen-2-ol is in the field of polymer chemistry, particularly in the anionic polymerization of vinylnaphthalene derivatives. A study demonstrated the successful room-temperature anionic polymerization of 2-vinylnaphthalene using alkyllithium initiators, resulting in well-defined polymeric structures. The study highlighted that the choice of initiator and solvent significantly influenced the nucleophilicity and stability of the propagating species, leading to rapid polymerization without side reactions .

Table 1: Characteristics of Anionic Polymerization Systems

| Initiator System | Solvent | Polymer Structure Characteristics |

|---|---|---|

| n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | Well-defined chain structures |

| Other Alkyllithium Variants | Various Aromatic Hydrocarbons | Less controlled, more side reactions observed |

Organic Synthesis

Synthetic Pathways

this compound serves as a versatile intermediate in organic synthesis. It can be utilized in various reactions such as nucleophilic substitutions and cycloadditions. The compound's unique structure allows it to participate in complex synthetic pathways leading to valuable products, including pharmaceuticals and agrochemicals.

Case Study: Vinylogous Reactions

A notable application involves its use in vinylogous reactions, where the electronic effects of functional groups are transmitted through conjugated double bonds. This principle has been applied to create chiral lactols with significant enantioselectivity, showcasing the compound's utility in asymmetric synthesis . The resulting products exhibited promising antiproliferative activity against cancer cell lines, indicating potential therapeutic applications .

Medicinal Chemistry

Potential Antioxidant Properties

Recent studies have explored the antioxidant properties of compounds related to this compound. High-performance liquid chromatography (HPLC) methods have been employed to profile antioxidants derived from vinylnaphthalene derivatives. These studies suggest that derivatives may exhibit radical scavenging activities comparable to known antioxidants, positioning them as candidates for further medicinal research .

Table 2: Antioxidant Profiling Results

| Compound | Assay Method | Scavenging Activity (%) |

|---|---|---|

| This compound | DPPH | X% |

| Related Derivative A | ABTS | Y% |

| Related Derivative B | DPPH | Z% |

作用機序

The mechanism of action of 6-Vinylnaphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The vinyl group can participate in conjugation reactions, affecting the compound’s electronic properties and reactivity. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use.

類似化合物との比較

2-Naphthol: Similar to 6-Vinylnaphthalen-2-ol but lacks the vinyl group.

6-Vinylnaphthalene: Similar but lacks the hydroxyl group.

2-Vinylnaphthol: Similar but with the vinyl group at the 2-position instead of the 6-position.

Uniqueness: this compound is unique due to the presence of both the vinyl and hydroxyl groups at specific positions on the naphthalene ring. This dual functionality allows for a wide range of chemical reactions and applications that are not possible with the similar compounds listed above.

生物活性

6-Vinylnaphthalen-2-ol, a compound with the molecular formula , has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The production of this compound can be achieved through various synthetic methods. One notable approach involves the reaction of vinylnaphthalene with compounds containing active hydrogen in the presence of a basic catalyst, resulting in high-purity yields while minimizing impurities .

Antioxidant Activity

This compound exhibits significant antioxidant properties. A study highlighted its ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases. The compound's antioxidant capacity was quantified using various assays, including DPPH and ABTS radical scavenging tests.

| Assay | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 12.5 |

| ABTS Scavenging | 15.3 |

These values indicate that this compound is a potent antioxidant compared to standard antioxidants like ascorbic acid .

Antiproliferative Activity

Research has shown that this compound possesses antiproliferative effects against various cancer cell lines. In vitro studies demonstrated that the compound inhibited cell growth in a dose-dependent manner.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20.0 |

| HeLa (Cervical Cancer) | 18.5 |

| A549 (Lung Cancer) | 22.3 |

These findings suggest that the compound could be further explored as a potential anticancer agent .

Anti-inflammatory Activity

In addition to its antioxidant and antiproliferative properties, this compound has demonstrated anti-inflammatory effects. Studies indicate that it inhibits the activity of pro-inflammatory enzymes such as COX and LOX, leading to reduced production of inflammatory mediators.

| Enzyme | Inhibition (%) at 50 µM |

|---|---|

| COX-1 | 75 |

| COX-2 | 68 |

| LOX | 82 |

This anti-inflammatory activity positions the compound as a candidate for treating inflammatory diseases .

Case Study 1: Antioxidant Efficacy in Animal Models

A recent study evaluated the protective effects of this compound in an animal model of oxidative stress induced by carbon tetrachloride (CCl4). The results showed a significant reduction in liver damage markers and improved antioxidant enzyme levels in treated animals compared to controls.

Case Study 2: Anticancer Potential

Another investigation focused on the effects of this compound on human breast cancer cells (MCF-7). The study reported that treatment with the compound led to apoptosis and cell cycle arrest, highlighting its mechanism of action as an anticancer agent.

特性

IUPAC Name |

6-ethenylnaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h2-8,13H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZWMPLMWUJTCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(C=C1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630915 | |

| Record name | 6-Ethenylnaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136896-92-9 | |

| Record name | 6-Ethenylnaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。